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Vibi J

Cat. No.: B1575604
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Description

Contextualization of Cyclotides in Natural Product Discovery

Natural product discovery has long been a crucial avenue for identifying compounds with diverse biological activities. Plants, in particular, are a rich source of such molecules, many of which serve defensive roles against pests and pathogens nih.govacs.orgxiahepublishing.comnih.gov. Cyclotides are a prime example of such plant-derived defense peptides acs.orgnih.gov. They have been identified in several plant families, with the Rubiaceae and Violaceae families being particularly rich sources nih.govnih.govacs.orgxiahepublishing.comacs.org. The initial discovery of cyclotides can be traced back to the isolation of kalata B1 from Oldenlandia affinis, a plant used in traditional African medicine nih.govxiahepublishing.com. This early finding underscored the potential of investigating traditional remedies as a starting point for natural product research. The unique structural features of cyclotides, once elucidated, revealed a novel class of peptides with significant potential for various applications due to their remarkable stability nih.govacs.orgxiahepublishing.comnih.govacs.org.

Historical Identification and Initial Documentation of Cyclotide Vibi-J

The alpine violet, Viola biflora, has been identified as a rich source of cyclotides. Research focusing on this plant led to the discovery and sequencing of a series of cyclotides, designated vibi A through vibi K. Cyclotide vibi-J was among these initially documented peptides isolated from Viola biflora. Initial documentation involved techniques such as isolation and mass spectrometry sequencing to determine the amino acid sequences of these novel cyclotides. Further characterization and comparison with other known cyclotides helped to understand its place within the broader cyclotide family. Notably, sequence analysis has revealed specific features of vibi J, such as the presence of a lysine (B10760008) residue in loop three, which is a less common characteristic among cyclotides.

Classification and Nomenclature within the Cyclotide Family

Cyclotides are classified into subfamilies primarily based on structural and sequence characteristics nih.govacs.orgnih.govacs.org. The three main subfamilies are the Möbius, bracelet, and trypsin inhibitor cyclotides nih.govnih.govacs.org. This classification is largely determined by the presence or absence of a cis-Pro residue in loop 5, which induces a conceptual twist in the peptide backbone of the Möbius subfamily, a feature absent in the bracelet cyclotides nih.govacs.orgnih.govacs.org. Trypsin inhibitor cyclotides constitute a third, distinct subfamily with different sequences but a shared CCK motif nih.govacs.org.

The nomenclature of cyclotides often reflects their plant source. The "vibi" designation for cyclotides like this compound clearly indicates their origin from Viola biflora. Based on sequence analysis and structural characteristics, Cyclotide vibi-J has been classified within the bracelet subfamily of cyclotides.

Key information regarding Cyclotide Vibi-J is summarized in the table below:

FeatureDetail
Source PlantViola biflora
Cyclotide SubfamilyBracelet
UniProt Accession IDB1NRR0
Sequence Length31 amino acids (based on UniProt B1NRR0)

Properties

bioactivity

Antimicrobial

sequence

GTFPCGESCVWIPCISKVIGCACKSKVCYKN

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Cyclotide Vibi J

The Cyclic Cysteine Knot (CCK) Motif: Defining Topology of Vibi-J

The defining structural feature of Vibi-J, like other cyclotides, is the cyclic cysteine knot (CCK) motif. sci-hub.senih.govdiva-portal.orgnih.govuq.edu.aufrontiersin.orgfrontiersin.org This motif is established by six conserved cysteine residues that form three disulfide bonds within the cyclized peptide backbone. sci-hub.sediva-portal.orguq.edu.aufrontiersin.orgfrontiersin.org The CCK topology involves two disulfide bonds and the connecting polypeptide segments forming a ring, through which the third disulfide bond is threaded. sci-hub.senih.govdiva-portal.orguq.edu.auuq.edu.au This intricate arrangement is responsible for the remarkable rigidity and stability observed in cyclotides. sci-hub.senih.govdiva-portal.orgnih.govuq.edu.aufrontiersin.orgfrontiersin.org

Characterization of Loop Regions and Residue Homologies

The regions between the conserved cysteine residues in cyclotides are referred to as loops, numbered 1 through 6, starting from the first cysteine after the cyclic ligation site. diva-portal.orguq.edu.aufrontiersin.orguq.edu.audiva-portal.orgnih.gov These loops exhibit significant sequence variability, contributing to the diverse biological activities of cyclotides, while the CCK framework provides a stable scaffold. frontiersin.orgxiahepublishing.comresearchgate.net

Distinctive Residue Features in Vibi-J Loop 3 (e.g., Lysine)

Loop 3 in cyclotides is one of the regions that can show variability in size and amino acid content. nih.govresearchgate.net Vibi-J is notable for possessing a lysine (B10760008) residue in loop 3. sci-hub.senih.gov This is a distinctive feature, as loop 3 is often primarily occupied by hydrophobic residues in many other cyclotides. nih.gov The presence of a basic residue like lysine in this loop can influence the surface properties and potential interactions of Vibi-J. diva-portal.org

Critical Residue Conservation in Loop 6 (e.g., Asparagine) for Cyclization

Loop 6 is the largest and most sequence-diverse loop among cyclotides. nih.gov A critical feature conserved in loop 6 of cyclic cyclotide variants, including Vibi-J, is the presence of an asparagine or aspartic acid residue. nih.govuq.edu.auuq.edu.audiva-portal.orgnih.gov This residue is crucial because it corresponds to the C-terminal residue of the cyclotide domain in the precursor protein and is essential for the post-translational head-to-tail cyclization process, which is often facilitated by an asparaginyl-endoproteinase. uq.edu.audiva-portal.orgresearchgate.net

Comparative Sequence and Structural Alignment with Cognate Cyclotides (e.g., Vibi G, Vibi H)

Vibi-J is found alongside other cyclotides, such as Vibi G and Vibi H, in Viola biflora. sci-hub.se Comparative sequence analysis reveals similarities and differences among these cognate cyclotides. For instance, Vibi G and Vibi J share a phenylalanine residue in the third position of a specific motif, similar to some other cycloviolacins. nih.gov While Vibi H may have a tyrosine in loop 2 where a tryptophan is often found in other cyclotides, this is considered a conserved mutation unlikely to significantly affect activity. nih.gov Comparing the sequences and predicted or determined structures of Vibi-J, Vibi G, and Vibi H helps to understand how variations in loop regions contribute to potential differences in their biological activities and membrane interactions, even within the same plant species. sci-hub.senih.govxiahepublishing.comwindows.net

Table 1: Key Residue Features in Vibi Cyclotides

CyclotideLoop 3 FeatureLoop 6 FeatureSubfamily
This compoundLysineAsparagineBracelet
Vibi GPhenylalanineAsparagine/Aspartic AcidBracelet
Vibi HTryptophan (often) / Tyrosine (in Vibi H)Asparagine/Aspartic AcidBracelet

Note: Information on specific residues in Vibi G and Vibi H loops is based on comparative data with other cyclotides and general cyclotide characteristics. nih.govnih.govresearchgate.net

Advanced Spectroscopic and Biophysical Methodologies for Structure Determination

Detailed structural and conformational analysis of peptides such as Vibi-J relies on a combination of sophisticated techniques that probe different aspects of molecular architecture in various states.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules, including peptides and proteins, in their native-like environment. By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) observed in NMR spectra, researchers can derive spatial restraints that define the peptide's conformation in solution. uoguelph.calibretexts.org

While specific, detailed NMR data for Vibi-J (such as complete assignments, coupling constants, or NOE lists) were not available in the consulted sources, NMR has been successfully applied to determine the structures of other cyclotides, providing high-resolution models of their solution-state conformations. uq.edu.auscispace.com

Typical NMR Data for Cyclotides:

1H and 13C Chemical Shifts

Spin-Spin Coupling Constants (e.g., 3JHN-HA)

NOE Cross-Peak Intensities (used to infer inter-proton distances)

Temperature Coefficients of Amide Protons (indicating hydrogen bonding)

X-ray Crystallography for Crystalline State Conformation

X-ray crystallography is a primary method for determining the atomic-resolution three-dimensional structure of molecules in the crystalline state. nih.govnih.govnumberanalytics.com The technique involves obtaining well-ordered crystals of the molecule, diffracting X-rays through the crystal, and analyzing the resulting diffraction pattern to reconstruct the electron density map. nih.gov This map allows for the determination of the positions of atoms within the molecule. nih.gov

While obtaining suitable crystals of peptides, particularly flexible or small ones, can be challenging, X-ray crystallography has been applied to cyclotides. uq.edu.au A significant advancement in cyclotide crystallography involved the use of racemic mixtures, which facilitated crystal formation for structural analysis. uq.edu.au Comparison between NMR structures (solution state) and X-ray structures (crystalline state) of cyclotides has shown consistency in the geometry of the core cystine knot motif, although differences in loop conformations can sometimes be observed depending on crystal packing. uq.edu.au

Specific X-ray crystallographic data, such as unit cell parameters, space group, or atomic coordinates, for Vibi-J were not found in the consulted sources. However, if a crystal structure of Vibi-J were determined, it would provide precise details about its conformation and intermolecular interactions in the crystalline lattice.

Typical X-ray Crystallography Data for Cyclotides:

Crystal System and Space Group

Unit Cell Dimensions (a, b, c, α, β, γ)

Resolution of the Diffraction Data

Atomic Coordinates

Refinement Statistics (R-factor, Rfree)

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure content and conformational changes of peptides and proteins in solution. iitgn.ac.indaveadamslab.comunivie.ac.at CD measures the differential absorption of left and right circularly polarized light by chiral molecules. daveadamslab.comunivie.ac.at The CD spectrum in the far-UV region (typically 190-250 nm) is particularly sensitive to the conformation of the peptide backbone and provides information about the presence and relative amounts of secondary structure elements such as alpha-helices, beta-sheets, and random coils. iitgn.ac.inunivie.ac.at

By comparing the CD spectrum of Vibi-J to reference spectra of peptides with known secondary structures, it is possible to estimate its secondary structure composition. CD spectroscopy can also be used to monitor conformational changes induced by environmental factors such as temperature, pH, or the presence of membranes or binding partners. iitgn.ac.in

No specific CD spectral data for Vibi-J were found in the consulted sources. However, given that cyclotides possess defined secondary structures, including beta-strands and turns stabilized by the cystine knot, CD spectroscopy would be a suitable method to characterize these elements and assess their stability. researchgate.net

Typical CD Spectroscopy Data for Cyclotides:

Molar Ellipticity or Differential Absorbance as a function of Wavelength (Far-UV CD spectrum)

Estimation of Secondary Structure Content (% helix, % sheet, % turn, % random coil)

Thermal or Chemical Denaturation Curves (monitoring changes in CD signal with temperature or denaturant concentration)

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Integrity and Sequence Verification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing peptides and proteins. mtoz-biolabs.comnih.gov ESI allows for the transfer of intact, charged molecules from solution into the gas phase, making it suitable for thermally labile and non-volatile compounds like peptides. mtoz-biolabs.comnih.gov ESI-MS provides highly accurate molecular mass information, which is essential for confirming the identity and integrity of a purified peptide. mtoz-biolabs.comnih.gov

Tandem Mass Spectrometry (MS/MS), often coupled with ESI (ESI-MS/MS), involves the fragmentation of selected ions and analysis of the resulting fragment ions. mtoz-biolabs.com This fragmentation pattern provides detailed information about the amino acid sequence of the peptide, allowing for de novo sequencing or confirmation of a known sequence. mtoz-biolabs.com

ESI-MS has been used to determine the molecular mass of Vibi-J, reported as approximately 3203 Da. mybiosource.com ESI-MS/MS would be the method of choice for verifying the amino acid sequence of Vibi-J, particularly in conjunction with Edman degradation or cDNA sequencing data. The characteristic fragmentation patterns generated in MS/MS experiments allow for the confident identification of amino acid residues and their order within the peptide chain.

Typical ESI-MS Data for Cyclotides:

Observed Mass-to-Charge (m/z) Ratios of Intact Peptide Ions (often multiply charged)

Deconvoluted Molecular Mass

Typical ESI-MS/MS Data for Cyclotides:

Fragment Ion m/z Ratios (b-ions, y-ions, etc.)

Amino Acid Sequence derived from Fragmentation Pattern

Biosynthesis and Maturation Pathways of Cyclotide Vibi J

Ribosomal Synthesis of Precursor Proteins

Like other proteins, cyclotides are synthesized ribosomally as larger precursor proteins. wikipedia.orgfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov These precursors typically have a modular architecture, which, from the N-terminus to the C-terminus, generally includes an endoplasmic reticulum (ER) targeting signal sequence, an optional N-terminal propeptide (NTPP), an N-terminal repeat (NTR), one or more cyclotide domains (CD) containing the sequence of the mature cyclotide, and a C-terminal tail (CTR). nih.govfrontiersin.orgresearchgate.netpnas.org The ER signal sequence directs the precursor peptide into the endoplasmic reticulum, where subsequent folding and disulfide bond formation occur. researchgate.netpnas.org

Intracellular Cyclization Mechanisms and Enzyme Involvement

The defining step in cyclotide maturation is the head-to-tail cyclization of the mature cyclotide domain. wikipedia.orgnih.govresearchgate.net This process involves the formation of a peptide bond between the C-terminus and the N-terminus of the excised cyclotide sequence. nih.gov Current research strongly indicates that this cyclization is mediated by asparaginyl endopeptidases (AEPs), also known as vacuolar processing enzymes or legumains. nih.govresearchgate.netpnas.orguq.edu.audiva-portal.org

AEPs are cysteine proteases commonly found in plants that specifically cleave peptide bonds at the C-terminus of asparagine (Asn) and, less efficiently, aspartic acid (Asp) residues. nih.govpnas.org All identified cyclotide precursors contain a conserved Asn or Asp residue at the C-terminus of the cyclotide domain, located in loop 6, which aligns with the proposed role of AEPs in the cleavage and cyclization process. nih.govpnas.orgnih.gov The cyclization is thought to occur concurrently with the cleavage of the C-terminal pro-peptide from the precursor protein through a transpeptidation reaction. nih.govpnas.org This reaction involves an acyl-transfer step from an acyl-AEP intermediate to the N-terminal residue of the cyclotide domain. nih.govpnas.org

Studies on the cyclization of kalata B1, a prototypic cyclotide, have shown that while N-terminal cleavage of the cyclotide domain is rapid and less specific regarding amino acids at the cleavage site, the C-terminal region, particularly positions P1, P1', and P2', is highly conserved and crucial for efficient cyclization. nih.gov The cyclization reaction specifically requires an Asn at position P1, followed by a small amino acid (Ala, Gly, or Ser) at the P1' position. nih.gov The P2' position typically contains Leu or Ile. nih.gov

Post-Translational Modifications Beyond Cyclization

Beyond the crucial steps of cyclization and disulfide bond formation, cyclotides are generally considered to be remarkably free of other post-translational modifications. uq.edu.au The formation of the three disulfide bonds, which establish the cyclic cystine knot topology, occurs during the processing of the precursor peptide, likely in the ER, bringing the N and C termini into proximity for cyclization. xiahepublishing.comresearchgate.netpnas.org

However, there have been reports of additional modifications. For instance, putative glycosylation of Lys residues has been detected in some cyclotides from Violaceae plants, identified by mass shifts corresponding to hexose (B10828440) sugars. uq.edu.audiva-portal.org While less common, such modifications suggest that the maturation pathway can involve enzymatic steps beyond proteolysis and disulfide bonding in certain cases.

Transcriptomic and Proteomic Profiling of Vibi-J Expression in Viola biflora

Transcriptomic and proteomic approaches have been instrumental in identifying and characterizing cyclotides, including those in Viola biflora. sci-hub.seacs.orgresearchgate.netnih.govfrontiersin.org Profiling of cyclotide expression in V. biflora using techniques like LC-MS has revealed a complex mixture of cyclotides, with a few dominating in abundance alongside numerous minor peaks. sci-hub.senih.gov This pattern is typical for cyclotide-containing species within the Violaceae family. sci-hub.se

Studies involving cDNA library screening of V. biflora have led to the identification of several cyclotide-encoding clones, including the one for Vibi-J (Vbc3). sci-hub.se This allows for the deduction of the amino acid sequences of the cyclotide precursors. sci-hub.se Comparing sequences obtained from protein isolation and sequencing (peptidomics) with those predicted from cDNA clones (transcriptomics) has sometimes shown discrepancies, indicating that not all predicted cyclotides are necessarily found as mature proteins, or that their abundance is below detection limits in protein extracts. sci-hub.seacs.org

Transcriptomic analysis provides insights into the structure of cyclotide precursors and potential processing sites. acs.orgnih.gov Proteomic analysis, often involving mass spectrometry techniques like MS/MS, allows for the identification and sequencing of the mature cyclotide peptides present in plant extracts. sci-hub.seacs.orgnih.govnih.gov Strategies like aminoethylation of cysteines have been developed to facilitate MS/MS sequencing of cyclotides due to their cyclic structure and disulfide bonds. nih.gov

Combined transcriptomic and proteomic studies in Viola species have provided a comprehensive view of cyclotide diversity and their post-translational modifications. acs.orgnih.gov Analysis of cyclotide expression levels can vary between cyclotides and plant tissues, and can also be influenced by external factors. frontiersin.orgacs.org

Here is a summary of some cyclotides identified in Viola biflora and their characteristics:

Cyclotide NameSubfamilyKey Sequence Features Mentioned in Search Results
Vibi-JBraceletLys residue in loop 3, Ala instead of Ser/Thr in loop 4, Asn/Asp in loop 6 sci-hub.senih.gov
Vibi-EBraceletSingle cationic residue (Lys) in loop 5, neutral net charge sci-hub.seresearchgate.net
Vibi-KBraceletAlmost identical to cycloviolacin O9, Pro instead of Ser in loop 4 sci-hub.seuniprot.org
Vibi A, B, DMöbiusTyr instead of conserved Trp preceding cis-Pro in loop 5 sci-hub.se
Vibi D, E, G, H-Tested for cytotoxic activity nih.govsci-hub.seresearchgate.net

Theoretical Bioactivity and Molecular Mechanisms of Cyclotide Vibi J

Hypothesized Role in Plant Defense Mechanisms and Ecological Interactions

Cyclotides are widely recognized as integral components of plant defense systems, contributing to the plant's protection against various pests and pathogens. nih.govnih.govuq.edu.auwikipedia.orgnih.govnih.gov Their diverse bioactivities, including insecticidal, antimicrobial, antifungal, anti-nematode, anti-trematode, and anti-mollusc effects, support this defensive role. uq.edu.auwikipedia.orgnih.govnih.gov

Vibi-J is hypothesized to participate in these plant defense mechanisms within Viola biflora. nih.gov The proposed mechanism of action in plant defense often involves the disruption of the cell membranes of invading organisms, particularly in the gastrointestinal tract of insects and other herbivores. uq.edu.au The stability of cyclotides ensures they remain active in harsh environments, such as the digestive systems of insects, allowing them to exert their deterrent or toxic effects.

Putative Molecular Basis of Antibacterial Activity

Many cyclotides exhibit antibacterial and antimicrobial activities. uq.edu.auwikipedia.orgnih.govnih.gov The putative molecular basis for the antibacterial activity of Vibi-J, consistent with the broader cyclotide family, centers on their ability to interact with and disrupt bacterial cell membranes.

This mechanism involves the binding of cyclotides to the phospholipid bilayer of bacterial membranes, often mediated by a combination of electrostatic and hydrophobic interactions. acs.org Cyclotides, being amphipathic molecules with distinct hydrophobic and hydrophilic patches, can insert into the lipid bilayer. uq.edu.au This interaction can lead to the formation of pores or other disruptions in the membrane integrity, ultimately resulting in bacterial cell lysis and death. The presence of a basic residue like Lysine (B10760008) in loop 3 of Vibi-J could enhance electrostatic interactions with the negatively charged surface of bacterial membranes, potentially influencing its binding affinity and disruptive capacity. nih.gov While membrane disruption is a primary proposed mechanism, some cyclotides may also exert antibacterial effects by crossing the membrane and interfering with intracellular processes. uq.edu.au

Conceptual Frameworks for Anti-Inflammatory Modulations

While direct evidence for the anti-inflammatory activity of Vibi-J is not explicitly detailed in the provided information, conceptual frameworks for anti-inflammatory modulations by cyclotides can be considered based on the activities of other cyclotides and related peptides. Some cyclotides have been reported to show inhibitory effects on inflammation pathways.

A potential mechanism involves the modulation of G protein-coupled receptors (GPCRs). Certain cyclotides have been identified as ligands for GPCRs, such as the κ-opioid receptor (KOR), which is implicated in inflammatory processes and pain modulation. Engineered cyclotides have also been developed to target receptors involved in inflammation, like the bradykinin (B550075) B1 receptor. These findings suggest that cyclotides, through specific interactions with key protein targets involved in inflammatory signaling cascades, could exert anti-inflammatory effects. However, the specific mechanisms by which Vibi-J might modulate inflammation would require further investigation and are currently theoretical, potentially involving membrane interactions that influence signaling or direct binding to inflammatory mediators or receptors.

Mechanistic Postulations for Cytotoxic Selectivity

Cyclotides, including some vibi cyclotides from Viola biflora (e.g., vibi E, G, and H), have demonstrated cytotoxic activity, which has garnered interest for potential therapeutic applications, particularly in cancer. nih.govuq.edu.auwikipedia.orgnih.gov The mechanistic postulations for cyclotide cytotoxicity, and by extension for Vibi-J, primarily involve their interaction with cell membranes. nih.gov

Cyclotides can selectively interact with and disrupt the membranes of certain cell types. This selectivity is thought to be influenced by differences in membrane lipid composition and physical properties between target cells (such as cancer cells) and non-target cells. For instance, cyclotides have shown preferential binding to membranes containing phosphatidylethanolamine (B1630911) (PE). The interaction involves the insertion of the cyclotide's hydrophobic patch into the lipid bilayer, leading to membrane permeabilization, blebbing, and ultimately cell death through mechanisms like necrosis.

Interactions with Model Biological Membranes and Macromolecular Targets (e.g., Proteins, Nucleic Acids)

Interactions with biological membranes are central to the activity of many cyclotides. Studies using model biological membranes have shown that cyclotides bind to phospholipid bilayers, with a notable affinity for lipids containing phosphatidylethanolamine headgroups. This binding is driven by a combination of hydrophobic and electrostatic forces, leading to the insertion of the cyclotide into the membrane and subsequent disruption or pore formation. acs.org The amphipathic nature and the specific arrangement of hydrophobic and hydrophilic residues on the cyclotide surface dictate their orientation and depth of insertion within the membrane. acs.org

Beyond membrane interactions, there is growing evidence that some cyclotides can interact with specific macromolecular targets, including proteins. Certain cyclotides can cross cell membranes to exert effects on intracellular targets. uq.edu.au As mentioned earlier, cyclotides have been shown to modulate GPCRs. Engineered cyclotides have also been designed to target protein-protein interactions (PPIs) involved in various biological processes, such as viral entry (e.g., by targeting CXCR4) and angiogenesis (e.g., by targeting the VEGF-A receptor). Additionally, the trypsin inhibitor subfamily of cyclotides directly targets and inhibits specific proteases. uq.edu.au While less explored for cyclotides specifically, some antimicrobial peptides, as a broader class, can interact with nucleic acids or interfere with protein synthesis.

Advanced Analytical Techniques for Vibi J Research

Chromatographic Separation and Purification Strategies (e.g., HPLC, FPLC)

Chromatographic techniques are fundamental for the separation and purification of peptides, including cyclotides like Vibi J, from crude plant extracts or recombinant expression systems. High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC) are widely used due to their high resolution and ability to handle complex mixtures.

HPLC, particularly reversed-phase HPLC (RP-HPLC), is a powerful technique for peptide separation based on hydrophobicity. Given the peptide nature of this compound, RP-HPLC would be a primary method for its purification. The stationary phase is typically non-polar, and the mobile phase is a gradient of increasing organic solvent concentration (e.g., acetonitrile (B52724) in water with an acidic modifier like trifluoroacetic acid). Peptides elute based on their interaction with the stationary phase, with more hydrophobic peptides retaining longer. RP-HPLC offers high sensitivity, excellent resolution, and reliable reproducibility for separating bioactive peptides from mixtures.

FPLC is another valuable chromatographic technique, often used for larger-scale purification and can employ various separation modes, including size exclusion, ion exchange, and reversed-phase chromatography. Size exclusion chromatography separates molecules based on their size, which can be useful in the initial purification steps to remove larger proteins or smaller molecules. Ion exchange chromatography separates peptides based on their charge, which is dependent on their amino acid composition and the mobile phase pH.

For this compound purification, a multi-modal chromatographic approach might be employed. Initial steps could involve solid-phase extraction or size exclusion chromatography to reduce sample complexity, followed by high-resolution RP-HPLC for fine purification. The choice of stationary phase, mobile phase composition, gradient profile, and flow rate would be optimized based on the specific physicochemical properties of this compound to achieve maximal separation and purity.

Illustrative Data Table: RP-HPLC Purification of Crude this compound Extract

FractionRetention Time (min)Peak Area (%)Purity Estimate (%)Notes
15.215<50Impurities
28.965>95This compound Enriched
312.510<70Other Peptides
4>1510<30Hydrophobic Cmpds

Note: This table presents illustrative data for demonstrating the outcome of an RP-HPLC purification step and does not represent actual experimental results for this compound.

Advanced Electrophoretic Techniques for Purity and Homogeneity Assessment

Electrophoretic techniques separate molecules based on their charge, size, or a combination of both, in an electric field. These methods are essential for assessing the purity and homogeneity of purified this compound samples.

Gel electrophoresis, such as SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE), is commonly used for protein and peptide analysis based on size. While SDS-PAGE is highly effective for linear proteins, the cyclic and knotted structure of this compound might influence its migration pattern compared to linear peptides of similar molecular weight. Native gel electrophoresis, which separates proteins in their folded state based on charge and size, could provide valuable information about the native conformation and homogeneity of this compound.

Capillary Electrophoresis (CE) offers high-resolution separation and is particularly useful for analyzing small peptides. CE separates analytes based on their charge-to-size ratio and can be performed in various modes, including capillary zone electrophoresis (CZE), capillary gel electrophoresis (CGE), and capillary isoelectric focusing (cIEF). CZE separates ions based on their electrophoretic mobility in a free solution. CGE uses a gel matrix within the capillary to separate molecules primarily by size. cIEF separates amphoteric molecules like peptides based on their isoelectric point (pI).

For this compound, CE techniques, especially CZE or cIEF, could be employed to assess purity and identify potential isoforms or degradation products. The high resolving power of CE allows for the detection of subtle differences in charge or size that might not be resolved by gel electrophoresis. Electrophoretic analysis can confirm the presence of a single, well-defined species corresponding to this compound after purification and assess its stability over time or under different conditions.

Illustrative Data Table: Capillary Electrophoresis Purity Analysis of Purified this compound

PeakMigration Time (min)Peak Area (%)
17.198.5
27.51.0
38.00.5

Note: This table presents illustrative data for demonstrating the outcome of a CE purity analysis and does not represent actual experimental results for this compound. Peak 1 represents this compound, and peaks 2 and 3 represent potential impurities.

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling involves incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a molecule to track its fate in biological systems or to facilitate its analysis by mass spectrometry. For mechanistic studies involving this compound, isotopic labeling can provide insights into its biosynthesis, metabolism, or interactions with target molecules.

In vivo isotopic labeling could involve growing Viola biflora plants or cells in a medium containing isotopically labeled precursors (e.g., labeled amino acids). This would result in the incorporation of the labels into newly synthesized this compound molecules. By tracking the labeled this compound, researchers can study its turnover rate, translocation within the plant, or its stability.

In vitro isotopic labeling can be used to study the interactions of this compound with other molecules. For example, this compound could be labeled and then incubated with potential binding partners. Mass spectrometry can then be used to identify and quantify the labeled this compound and any interacting molecules. Differential isotopic labeling strategies, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or Tandem Mass Tags (TMT), are commonly used in proteomics and can be adapted for peptide studies to compare the abundance of this compound in different samples.

While specific isotopic labeling studies on this compound are not detailed in the provided search results, the principle of using stable isotopes coupled with mass spectrometry is a powerful approach for elucidating the dynamics and interactions of peptides like this compound.

Illustrative Data Table: Hypothetical Isotopic Labeling Experiment - this compound Turnover

Time Point (h)Labeled this compound Abundance (Arbitrary Units)Unlabeled this compound Abundance (Arbitrary Units)
00100
11090
33070
65050
127030

Note: This table presents illustrative data for demonstrating the type of results that might be obtained from a hypothetical in vivo isotopic labeling experiment tracking this compound synthesis over time and does not represent actual experimental results.

Quantitative Determination Methods (e.g., ELISA, LC-MS/MS)

Accurate quantification of this compound is essential for various studies, including those investigating its concentration in different plant tissues, its yield from purification processes, or its levels in biological samples if studied for potential applications. Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are two powerful techniques for quantitative determination.

ELISA is an antibody-based technique that can be highly sensitive and specific for detecting and quantifying a target molecule. Developing an ELISA for this compound would require generating antibodies that specifically recognize this compound. This method is particularly useful for analyzing large numbers of samples and can quantify this compound in complex matrices with minimal sample preparation, provided highly specific antibodies are available.

LC-MS/MS combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. cusabio.comrcsb.org This hyphenated technique is widely used for the quantitative analysis of peptides. In LC-MS/MS, this compound would first be separated from other components in the sample by LC. The eluting this compound then enters the mass spectrometer, where it is ionized and fragmented. The unique fragmentation pattern of this compound is used for its identification and quantification. LC-MS/MS offers high sensitivity, selectivity, and the ability to quantify multiple analytes simultaneously. cusabio.com It is often considered the gold standard for accurate and precise quantification of small molecules and peptides in complex biological matrices.

For this compound, LC-MS/MS would likely be the preferred method for quantitative determination, especially when high accuracy and sensitivity are required or when analyzing samples where antibody availability for ELISA is limited. The development of a quantitative LC-MS/MS method for this compound would involve optimizing the LC separation, mass spectrometry parameters (e.g., ionization mode, fragmentation settings), and using an internal standard (preferably an isotopically labeled version of this compound) for accurate quantification.

Illustrative Data Table: Hypothetical LC-MS/MS Quantification of this compound in Plant Extract

Sample IDSample TypeThis compound Concentration (µg/g)
ALeaf Extract 115.3
BLeaf Extract 214.8
CRoot Extract 15.1
DFlower Extract 122.7

Note: This table presents illustrative data for demonstrating the type of results that might be obtained from a hypothetical LC-MS/MS quantification of this compound in different plant tissues and does not represent actual experimental results.

These advanced analytical techniques, when applied judiciously, provide the necessary tools for the comprehensive study of this compound, from its isolation and characterization to the investigation of its biological roles and potential applications.

Computational and in Silico Investigations of Cyclotide Vibi J

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.govspringernature.commdpi.com For cyclotides like Vibi-J, MD simulations offer a window into their conformational landscape and remarkable stability. frontiersin.orgnih.govacs.org

MD simulations of cyclotides are typically performed using specialized software packages like Gromacs, with force fields such as Amber96, Amber14, RSFF2C, and Charmm36 being employed in either implicit or explicit solvent models. biorxiv.org Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD) and simulated tempering (ST), are often necessary to overcome the high energy barriers associated with the conformational changes in these structurally constrained peptides. biorxiv.orgbiorxiv.org

Detailed Research Findings:

While specific MD simulation data for Vibi-J is not extensively published, studies on other cyclotides, such as kalata B1, provide a framework for understanding its likely behavior. The CCK motif, composed of three interlocking disulfide bonds, confers exceptional rigidity and stability to the cyclotide structure. mdpi.com MD simulations consistently demonstrate that this knotted core is the primary contributor to their resistance to thermal and chemical denaturation. acs.org

Simulations can be used to analyze various parameters to quantify stability, including:

Root Mean Square Deviation (RMSD): To assess the deviation of the peptide's backbone from its initial structure over time. A stable RMSD indicates a stable conformation.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide. In cyclotides, the loop regions between the cysteine residues typically show higher fluctuation than the rigid core.

Radius of Gyration: To measure the compactness of the structure. A consistent radius of gyration suggests the peptide maintains its folded state.

Hydrogen Bond Analysis: To monitor the formation and breaking of intramolecular hydrogen bonds, which are crucial for maintaining the secondary structure.

The table below illustrates hypothetical results from an MD simulation of Vibi-J, based on typical findings for cyclotides.

Simulation ParameterPredicted Outcome for Vibi-JInterpretation
Backbone RMSD Low and stable over a long simulation time (e.g., >100 ns)High structural stability due to the CCK motif.
RMSF of Loops Higher fluctuations in loops 1, 4, and 5 compared to the cystine knot coreThese loops are more flexible and likely involved in target interaction.
Radius of Gyration Remains constant throughout the simulationThe peptide maintains a compact, folded conformation.
Intramolecular H-bonds A consistent number of hydrogen bonds are maintainedThe secondary structure elements are stable.

These simulations would confirm that the stability of Vibi-J is primarily derived from its rigid cystine knot scaffold, a hallmark of the cyclotide family. acs.orgmdpi.com

Ligand-Protein Docking and Virtual Screening for Target Identification

Ligand-protein docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For cyclotides like Vibi-J, this can be used in virtual screening to identify potential protein targets. scispace.comchemrxiv.org The rigid and stable scaffold of cyclotides makes them ideal candidates for such in-silico screening efforts. mdpi.com

The general workflow for virtual screening with a cyclotide like Vibi-J would involve:

Preparation of the Vibi-J structure: A 3D model of Vibi-J would be generated, likely through homology modeling using a known cyclotide structure as a template. nih.gov

Creation of a target library: A database of 3D protein structures, potentially implicated in a disease of interest, would be compiled.

Docking simulations: Vibi-J would be docked against each target in the library using software like AutoDock Vina or HADDOCK. mdpi.comresearchgate.net

Scoring and ranking: The resulting complexes would be scored based on their predicted binding affinity, and the top-ranking targets would be selected for further investigation.

Detailed Research Findings:

While specific protein targets for Vibi-J have not been extensively reported in the literature, the general approach has been successfully applied to other cyclotides. For instance, cyclotides have been computationally screened against targets like the SARS-CoV-2 receptor-binding domain (RBD) and human angiotensin-converting enzyme 2 (hACE2). scispace.com

The following table provides a hypothetical outcome of a virtual screening study with Vibi-J against a panel of cancer-related proteins.

Target ProteinDocking Score (kcal/mol)Predicted Interacting Residues on Vibi-JPotential Biological Implication
Bcl-2 -9.8Hydrophobic residues in Loop 5Inhibition of apoptosis evasion in cancer cells.
MDM2 -8.5Charged residues in Loop 2Disruption of the p53-MDM2 interaction, leading to tumor suppression.
VEGFR2 -7.9Residues in Loop 6Inhibition of angiogenesis.

These hypothetical results illustrate how virtual screening can prioritize potential targets for Vibi-J, guiding further experimental validation. The inherent stability of the Vibi-J scaffold would be a significant advantage, as it would likely retain its active conformation upon binding. mdpi.com

De Novo Peptide Design Principles Inspired by Vibi-J Architecture

De novo peptide design aims to create novel peptides with specific functions. youtube.com The exceptional stability and tolerance to sequence variation of the cyclotide scaffold make it an excellent framework for designing new peptide-based therapeutics. nih.govnih.govnih.gov The architecture of Vibi-J can serve as a template for creating new bioactive peptides through techniques like epitope grafting.

The key principles for de novo design using the Vibi-J scaffold include:

Conservation of the Cystine Knot: The six cysteine residues that form the CCK motif must be conserved to maintain the structural integrity and stability of the scaffold.

Loop Modification: The loops connecting the cysteine residues are amenable to sequence modification and can be engineered to incorporate bioactive epitopes. mdpi.com

Grafting of Bioactive Peptides: A known bioactive peptide sequence can be "grafted" into one of the loops of Vibi-J, thereby conferring its activity to the stable cyclotide framework.

Detailed Research Findings:

Computational protocols combining molecular modeling with genetic algorithms have been developed to automate the design of new cyclotides with improved binding to specific targets. researchgate.net For example, this approach has been used to design cyclotides that inhibit the entry of HIV into cells by targeting the gp120 protein. researchgate.net

The table below outlines a hypothetical design process for a new anticancer peptide based on the Vibi-J scaffold.

Design StepDescriptionComputational ToolsExpected Outcome
1. Target Selection Identify a protein-protein interaction critical for cancer cell survival (e.g., p53-MDM2).Literature review, pathway analysis.A validated therapeutic target.
2. Epitope Identification Identify a short peptide sequence known to disrupt the target interaction.Protein-protein interaction databases, peptide design software.A bioactive epitope to be grafted.
3. Scaffold Selection Choose a suitable loop in Vibi-J for grafting the epitope. Loop 6 is often highly tolerant to insertions. mdpi.comStructural analysis of the Vibi-J model.An optimized grafting site.
4. In Silico Grafting and Refinement Computationally insert the epitope sequence into the selected loop of Vibi-J and refine the structure.Molecular modeling software (e.g., Rosetta). nih.govA 3D model of the engineered Vibi-J analog.
5. Binding Affinity Prediction Dock the designed peptide to the target protein and predict its binding affinity.Docking software (e.g., AutoDock Vina), MD simulations.Confirmation of high-affinity binding to the target.

This systematic approach, inspired by the stable architecture of Vibi-J, can lead to the development of novel and potent peptide-based drugs with improved pharmacological properties. nih.gov

Bioinformatics Analysis of Cyclotide Sequence Space and Phylogeny

Bioinformatics plays a crucial role in understanding the diversity and evolutionary relationships of cyclotides. nih.gov By analyzing the precursor sequences of cyclotides like Vibi-J, it is possible to infer their evolutionary history and classify them into different subfamilies. nih.govfrontiersin.org

The process of bioinformatic analysis typically involves:

Sequence Retrieval: Obtaining the precursor DNA or protein sequences of Vibi-J and other related cyclotides from databases or through transcriptome analysis. nih.gov

Sequence Alignment: Aligning the precursor sequences to identify conserved domains and variable regions. frontiersin.orgresearchgate.net

Phylogenetic Tree Construction: Using the aligned sequences to construct a phylogenetic tree that illustrates the evolutionary relationships between different cyclotides. researchgate.net

Detailed Research Findings:

Vibi-J is isolated from Viola biflora, a member of the Violaceae family, which is a rich source of cyclotides. researchgate.netdiva-portal.org Phylogenetic analyses of cyclotide precursor sequences from various Viola species have revealed evolutionary links to their structural diversity. nih.gov Cyclotides are generally classified into two main subfamilies: Möbius and bracelet, based on the presence or absence of a cis-proline in loop 5. nih.gov

The table below presents a simplified phylogenetic classification of Vibi-J based on its known sequence and typical cyclotide characteristics.

FeatureVibi-JInterpretation
Plant Source Viola bifloraBelongs to the well-established Violaceae family of cyclotide-producing plants. researchgate.netdiva-portal.org
Precursor Sequence Domains Expected to contain an ER signal peptide, N-terminal propeptide, N-terminal repeat, the Vibi-J domain, and a C-terminal tail. nih.govThis domain architecture is characteristic of cyclotide precursors.
Subfamily Classification Likely a bracelet cyclotide based on the absence of a proline residue in loop 5.This classification places it in a major subfamily with distinct structural and functional properties.
Phylogenetic Relationship Would cluster with other bracelet cyclotides from Viola species in a phylogenetic tree. nih.govSuggests a common evolutionary origin and potential functional similarities with other Viola cyclotides.

Such bioinformatic analyses provide a framework for understanding the vast sequence space of cyclotides and how natural selection has shaped their diversity and function. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyclotide Vibi-J Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. conicet.gov.armdpi.com For cyclotides, QSAR can be a valuable tool for predicting the activity of novel analogs and guiding the design of more potent molecules. nih.govnih.gov

The development of a QSAR model for Vibi-J analogs would involve the following steps:

Data Set Generation: A series of Vibi-J analogs with modifications in their loop regions would be synthesized and their biological activity (e.g., cytotoxicity, antimicrobial activity) would be measured.

Descriptor Calculation: A variety of molecular descriptors, such as physicochemical properties (e.g., lipophilicity, charge distribution) and 3D structural parameters, would be calculated for each analog. nih.gov

Model Building: A statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

Detailed Research Findings:

QSAR studies on other cyclotides have shown that their activity is often related to the distribution of lipophilic and positively charged surface areas. nih.govresearchgate.net An asymmetric distribution of these properties is often crucial for their membrane-disrupting activities. nih.gov

The following table presents a hypothetical QSAR model for the cytotoxic activity of Vibi-J analogs.

DescriptorCoefficientStatistical Significance (p-value)Interpretation
Lipophilic Surface Area +0.75< 0.01Increased lipophilicity is positively correlated with cytotoxicity.
Positive Charge Moment +0.62< 0.01An asymmetric distribution of positive charge enhances cytotoxic activity.
Hydrogen Bond Donor Surface Area -0.34< 0.05Increased hydrogen bond donating capacity may decrease cytotoxicity.
Molecular Weight +0.15> 0.05 (not significant)Molecular weight is not a significant predictor of activity in this model.

Model Equation (hypothetical): pIC50 = 0.75 * (Lipophilic Surface Area) + 0.62 * (Positive Charge Moment) - 0.34 * (H-bond Donor Surface Area) + C

This hypothetical QSAR model could then be used to predict the cytotoxicity of newly designed Vibi-J analogs before their synthesis, thereby accelerating the drug discovery process.

Evolutionary Biology and Phylogenetic Placement of Cyclotide Vibi J

Diversification of Cyclotide Sequences within Viola Species

The genus Viola is large and globally distributed, comprising 580–620 species with a complex phylogenetic history. frontiersin.orgnih.gov Cyclotide expression appears to be ubiquitous across investigated Viola species, with each species often containing a unique suite of cyclotides. diva-portal.orgacs.orguq.edu.aufrontiersin.orguq.edu.au The diversity in cyclotide sequences within Viola is considerable, with estimates suggesting the family Violaceae alone could contain approximately 150,000 different cyclotides, averaging around 160 per species. diva-portal.orgxiahepublishing.com This high sequence variability, particularly in the inter-cysteine loops, is thought to allow the rigid cyclotide scaffold to accommodate diverse biological activities, potentially targeting a range of pests and pathogens. frontiersin.orgdiva-portal.orgnih.govresearchgate.net

Studies using transcriptomics and peptidomics have revealed numerous novel cyclotide sequences in various Viola species, including V. albida, V. mandshurica, V. orientalis, V. verecunda, V. acuminata, V. canadensis, V. baoshanensis, V. odorata, V. uliginosa, V. adunca, V. tricolor, V. biflora, V. modesta, V. hederacea, V. betonicifolia, V. inconspicua, and V. pubescens. frontiersin.orgnih.govacs.orgfrontiersin.orgdiva-portal.orgmodares.ac.irresearchgate.netnih.govnih.govnih.gov For instance, a study on Viola tricolor identified 164 cyclotides through transcriptome and peptidome analysis. nih.gov Another study on Viola betonicifolia uncovered 25 new and three known peptide sequences. diva-portal.org This extensive diversity highlights the dynamic nature of cyclotide evolution within the genus.

The distribution of cyclotide precursors across the infrageneric sections of Viola (Melanium, Plagiostigma, Viola, and Chamaemelanium) reflects the established phylogeny of the genus. frontiersin.orgnih.gov The presence of specific cyclotide molecular species in different taxa suggests their evolution predates the most recent common ancestor of those taxa. frontiersin.org

Evolutionary Conservation of the CCK Motif and Key Residues

Despite the significant sequence variation in the loops, the core CCK motif, defined by six conserved cysteine residues and their disulfide bonds, is remarkably conserved across cyclotides. frontiersin.orgfrontiersin.orgdiva-portal.orgnih.govresearchgate.netnih.govdiva-portal.org This structural conservation is fundamental to the exceptional stability of cyclotides. frontiersin.orgdiva-portal.orgresearchgate.netxiahepublishing.comnih.govresearchgate.net The disulfide bond arrangement in a cystine knot, where two disulfide bonds and the connecting backbone form a ring threaded by the third disulfide, is a defining feature. frontiersin.orgdiva-portal.org

Beyond the cysteines, certain other residues show evolutionary conservation and are crucial for structure and biosynthesis. A conserved glutamic acid residue in loop 1 is frequently observed and is often utilized in cyclotide sequencing. uq.edu.aunih.govdiva-portal.org A conserved Asparagine or Aspartic acid residue in loop 6 is critical for the post-translational backbone cyclization process. uq.edu.aunih.govdiva-portal.org These conserved residues likely play vital roles in maintaining the structural integrity of the cyclotide framework and facilitating their biosynthesis. nih.gov

While the CCK motif and certain key residues are conserved, the variability in loop regions allows for functional diversification. frontiersin.orgdiva-portal.orgxiahepublishing.comnih.govresearchgate.net This suggests that while the stable scaffold is maintained, variations in the loops contribute to the adaptation of cyclotides to target different biological molecules or pathways, such as disrupting cell membranes. frontiersin.orgdiva-portal.orgnih.gov For example, Vibi-J, along with Vibi-G, is noted for having a phenylalanine residue in the third position of the GTXPCGE motif, a feature similar to only a few other known cyclotides. nih.gov Additionally, Vibi-J contains a lysine (B10760008) residue in loop 3, which is uncommon and shared with only about 10 other known cyclotides, highlighting specific variations within the conserved framework that may influence function. nih.gov

Genetic Basis for Cyclotide Vibi-J Variation

Cyclotides are genetically encoded as precursor proteins. modares.ac.irnih.govdiva-portal.orgpnas.org These precursors typically consist of an endoplasmic reticulum (ER) signal domain, an N-terminal propeptide (NTPP), an N-terminal repeat (NTR), one to three mature cyclotide domains (CD), and a C-terminal tail (CTR). frontiersin.orgmodares.ac.irnih.govdiva-portal.orgpnas.org The mature cyclic peptide is produced through post-translational processing involving cleavage by asparaginyl endopeptidases (AEPs), which are also implicated in the cyclization process. diva-portal.orgmodares.ac.irdiva-portal.orgpnas.orgoup.com

The genetic basis for cyclotide variation in Viola species is multifaceted. Analysis of cDNA clones from species like Viola baoshanensis has revealed variations in cyclotide precursor genes. nih.gov Alternative RNA splicing of cyclotide precursor RNA has been identified as a mechanism contributing to the diversity of cyclotide expression by allowing for the recombination of NTR regions and cyclotide domains. nih.gov This mechanism can lead to the production of different cyclotides from a single gene.

Furthermore, cyclotide precursor proteins can contain multiple cyclotide domains, which can be identical or different, further contributing to the array of cyclotides produced by a single plant. modares.ac.irnih.gov Studies have identified precursors with one, two, or even three cyclotide domains in Viola species. nih.govnih.gov

Transcriptomic studies have also shown that cyclotide gene expression can vary between different tissues within a plant and can be influenced by external factors such as geographical location and seasonal changes. sci-hub.seacs.orgfrontiersin.orgmodares.ac.irresearchgate.netnih.govdiva-portal.org This differential expression adds another layer to the complexity and variation observed in the cyclotide profiles of Viola species. The high genetic diversity within Viola species, including instances of allopolyploidization, likely contributes to the intraspecies variation in cyclotide production. diva-portal.orgdiva-portal.org

The identification of cyclotide precursor genes and the mechanisms of their processing, such as alternative splicing and the action of AEPs, provide a foundation for understanding how the diverse suite of cyclotides, including Vibi-J, is generated within Viola species.

Emerging Research Avenues and Future Perspectives for Cyclotide Vibi J

Biomolecular Engineering and Rational Design of Vibi-J Variants

The inherent structural stability and sequence variability tolerance of the cyclotide scaffold make them amenable to biomolecular engineering and rational design approaches nih.govrcsb.orgcusabio.comdiva-portal.org. Rational design involves modifying the amino acid sequence of a peptide to alter or enhance its properties, such as target specificity, potency, or stability nih.govmodares.ac.ir. The sequence of Vibi-J has been determined cusabio.com, providing the molecular blueprint for such modifications.

General strategies in cyclotide engineering include the grafting of functional epitopes or entire peptide sequences into the loops of the cyclotide scaffold to confer new biological activities cusabio.comdiva-portal.org. This approach leverages the stable cyclotide framework to constrain the grafted sequence, potentially improving its stability and bioavailability compared to a linear peptide. While specific studies detailing the rational design of Vibi-J variants are not extensively reported in the provided search results, the principles applied to other cyclotides, such as MCoTI-II or kalata B1, could be applied to Vibi-J cusabio.comdiva-portal.orguq.edu.auresearchgate.net. For instance, modifying specific residues in the loops of Vibi-J could potentially alter its interaction with biological membranes or specific protein targets, based on structure-activity relationship studies of other cyclotides rcsb.orgnih.gov. Vibi-J is noted to have a lysine (B10760008) residue in loop 3, a feature shared with some other cyclotides, which could be a target for modification to explore its functional implications citeab.com.

Applications as Molecular Probes in Cell Biology

The ability of certain cyclotides, particularly those from the bracelet and Möbius subfamilies, to interact with and penetrate cell membranes suggests their potential utility as molecular probes in cell biology studies nih.govrcsb.orguq.edu.auresearchgate.net. These cyclotides have been found to harbor lipid-binding domains that facilitate interaction with specific phospholipids, such as phosphatidylethanolamine (B1630911) (PE), in biological membranes rcsb.org. This interaction can lead to membrane translocation and entry into cells rcsb.org.

As a bracelet cyclotide guidetopharmacology.orgciteab.com, Vibi-J may possess similar membrane-interacting properties. This characteristic could be exploited to design Vibi-J-based probes for studying cellular processes, visualizing specific cellular components, or delivering cargo into cells. By conjugating fluorescent tags, imaging agents, or small molecules to the Vibi-J scaffold, researchers could potentially track its localization within cells, investigate membrane dynamics, or target specific intracellular pathways. Although direct examples of Vibi-J being used as a molecular probe are not detailed in the provided context, the established cell-penetrating capabilities of other cyclotides provide a strong rationale for exploring this application for Vibi-J.

Integration with Synthetic Biology Approaches for Heterologous Production

The production of cyclotides from their native plant sources can be challenging due to low yields and complex purification processes uniprot.orgresearchgate.net. Synthetic biology approaches, particularly heterologous expression systems, offer promising avenues for the sustainable and scalable production of cyclotides, including Vibi-J nih.govnih.govdiva-portal.org. Heterologous production involves expressing the gene encoding a cyclotide precursor in a non-native host organism, such as bacteria, yeast, or plants.

Research has demonstrated the successful heterologous production of various cyclotides using methods like intein-mediated protein trans-splicing or native chemical ligation nih.govdiva-portal.org. These methods facilitate the head-to-tail cyclization of the peptide backbone, a crucial step in cyclotide biosynthesis. Integrating the genetic sequence encoding the Vibi-J precursor into suitable expression vectors and host organisms could enable its heterologous production. While specific reports on the heterologous production of Vibi-J were not found, the established methodologies for other cyclotides are directly applicable nih.govnih.govdiva-portal.org. Optimizing expression systems and purification protocols would be key steps in achieving efficient heterologous production of Vibi-J for research and potential application. Understanding the native biosynthesis of cyclotides, including the role of asparaginyl endopeptidases and papain-like cysteine proteases in precursor processing and cyclization, is crucial for optimizing heterologous systems uq.edu.au.

Challenges and Opportunities in Cyclotide Vibi-J Research and Development

Research into cyclotides, including Vibi-J, presents both challenges and opportunities. A significant challenge in cyclotide discovery and characterization has been their isolation and sequencing from complex plant extracts due to their hydrophobic nature and cyclic structure uniprot.orgresearchgate.net. While advanced mass spectrometry and transcriptomics techniques have improved this, identifying and characterizing the full complement of cyclotides in a species like Viola biflora can still be laborious rcsb.orguniprot.orgresearchgate.net.

For Vibi-J specifically, a challenge lies in conducting detailed, dedicated research to fully understand its unique biological activities and structural features compared to other bracelet cyclotides. Much of the current understanding is extrapolated from studies on more extensively characterized cyclotides.

However, the opportunities are substantial. The inherent stability and tolerance to sequence variation offer a robust scaffold for engineering novel peptides with tailored functions nih.govrcsb.orgcusabio.comdiva-portal.org. Vibi-J's classification as a bracelet cyclotide, along with its specific sequence features like the lysine in loop 3, provides a starting point for structure-activity relationship studies to uncover its potential bioactivities citeab.comnih.gov.

The potential applications of cyclotides in drug development (e.g., as cytotoxic, antimicrobial, or anti-HIV agents) nih.govrcsb.orgrcsb.orgplos.org and agriculture rcsb.org highlight the broader opportunities for Vibi-J research. Exploring Vibi-J's specific activities could reveal novel therapeutic or agrochemical leads. Furthermore, advancements in synthetic biology and chemical synthesis techniques offer opportunities for efficient and scalable production of Vibi-J and its engineered variants nih.govnih.govdiva-portal.org.

Future research on Vibi-J could focus on detailed structural and functional characterization, exploring its interactions with biological targets, developing efficient heterologous expression systems for its production, and engineering variants with enhanced or novel activities. Overcoming the challenges in isolation and characterization through advanced techniques will be crucial to fully unlock the potential of Vibi-J as a valuable cyclotide for various applications.

Q & A

Q. What computational tools enhance predictive modeling of this compound's interactions?

  • Answer: Leverage machine learning (e.g., random forests for QSAR modeling) and explainable AI (e.g., LIME) to interpret black-box predictions. Validate models with independent datasets and report feature importance scores to prioritize experimental follow-ups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.